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Compound of Interest

Compound Name: 3-(4-Bromophenyl)morpholine

Cat. No.: B1378983 Get Quote

In modern medicinal chemistry and drug development, the morpholine ring is recognized as a

privileged structural motif.[1][2] Its frequent incorporation into therapeutic agents stems from its

advantageous physicochemical properties, including improved aqueous solubility, metabolic

stability, and its ability to act as a hydrogen bond acceptor. These attributes often enhance the

pharmacokinetic profile of a parent molecule, making the morpholine scaffold a valuable tool for

lead optimization.[2]

3-(4-Bromophenyl)morpholine emerges as a particularly strategic heterocyclic building block

by combining the benefits of the morpholine core with a versatile synthetic handle. This

bifunctional nature allows for its seamless integration into complex molecular architectures. The

molecule consists of two key components:

The Morpholine Ring: Positioned at the 3-position, it serves as a foundational

pharmacophore, ready to interact with biological targets or fine-tune the drug-like properties

of the final compound.[3]

The 4-Bromophenyl Group: The bromine atom on the phenyl ring is a highly effective

functional group for a wide array of palladium-catalyzed cross-coupling reactions, enabling

the straightforward formation of carbon-carbon and carbon-heteroatom bonds.[3]

This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)morpholine,

detailing its properties, a representative synthesis, its core applications in synthetic chemistry,

and essential safety protocols for its handling.
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Physicochemical Properties and Specifications
The fundamental properties of 3-(4-Bromophenyl)morpholine are summarized below. This

data provides the foundational knowledge required for its use in experimental design, including

stoichiometry calculations and selection of appropriate analytical methods.

Property Value Source(s)

CAS Number 1225823-06-2 [4]

Molecular Formula C₁₀H₁₂BrNO [4]

Molecular Weight 242.11 g/mol [4]

Appearance
White to off-white crystalline

powder

Inferred from related

isomers[5]

Purity Typically >95% [3][4]

Expected Spectroscopic Data
While specific spectra for this exact isomer are not widely published, its structure allows for the

prediction of key characteristic signals essential for its identification:

¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 7.0-7.6

ppm) corresponding to the disubstituted benzene ring, and a series of multiplets in the

aliphatic region (approx. 2.8-4.5 ppm) for the diastereotopic protons of the morpholine ring.

¹³C NMR: Aromatic carbons would appear in the 115-150 ppm range, with the carbon

bearing the bromine atom being significantly shielded. The aliphatic carbons of the

morpholine ring would be expected in the 45-70 ppm region.

IR Spectroscopy: Key stretches would include C-H (aromatic and aliphatic), C-N, C-O-C

ether stretches (around 1100 cm⁻¹), and a C-Br stretch in the fingerprint region.

Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern

(M+ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.

Synthesis and Elucidation
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The synthesis of N-aryl morpholines is most efficiently achieved through modern cross-coupling

methodologies. The Buchwald-Hartwig amination reaction, which forms a carbon-nitrogen bond

between an aryl halide and an amine using a palladium catalyst, is a cornerstone of this field.

Below is a representative protocol adapted from established methods for structurally similar

compounds.[6]

Rationale for Synthetic Strategy
The choice of a palladium-catalyzed approach is dictated by its high efficiency, functional group

tolerance, and broad substrate scope. The key components of the reaction are:

Palladium Catalyst: Facilitates the oxidative addition and reductive elimination cycle.

Phosphine Ligand (e.g., BINAP): Stabilizes the palladium center and promotes the key steps

of the catalytic cycle.

Base (e.g., Sodium tert-butoxide): Activates the amine for reaction with the palladium

complex.

Representative Synthesis Protocol: Palladium-Catalyzed
Amination
This protocol describes a plausible synthesis of 3-(4-Bromophenyl)morpholine from 1,4-

dibromobenzene and 3-methylmorpholine (as a conceptual precursor, though direct synthesis

is more complex and often proprietary). A more common industrial approach involves multi-step

sequences. For the purpose of this guide, a direct coupling is illustrated.

Materials & Equipment:

1,4-Dibromobenzene

Morpholine

Palladium(II) acetate (Pd(OAc)₂)

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

Sodium tert-butoxide (NaOtBu)
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Anhydrous Toluene

Schlenk flask or similar reaction vessel

Magnetic stirrer with heating

Inert gas supply (Argon or Nitrogen)

Standard glassware for workup and purification

Procedure:

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1,4-dibromobenzene

(1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

Solvent and Reagents: Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).

Base Addition: Carefully add sodium tert-butoxide (1.4 eq). The mixture may change color.

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction

progress by TLC or GC-MS until the starting material is consumed.

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with

water.

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with water and brine.

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the crude residue by column chromatography on silica gel to yield the

final product.

Structural Verification
Post-synthesis, it is imperative to validate the structure and purity of the compound. This is

achieved through a combination of techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity and structural integrity.

Mass Spectrometry: To verify the molecular weight and isotopic distribution.

HPLC/GC: To determine purity.

Applications in Synthetic Chemistry
3-(4-Bromophenyl)morpholine is a quintessential bifunctional building block, offering two

distinct points for molecular elaboration.

Caption: Bifunctional nature of 3-(4-Bromophenyl)morpholine.

The Bromophenyl Group as a Synthetic Handle
The C-Br bond is the primary site for synthetic modification, most commonly via palladium-

catalyzed cross-coupling reactions. This allows for the construction of biaryl systems or the

introduction of new functional groups, which is a cornerstone of modern drug discovery.

Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling the bromophenyl

group with a boronic acid or ester.

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

The Morpholine Moiety in Drug Design
Once the core structure has been elaborated via the bromophenyl handle, the morpholine ring

imparts its beneficial properties. It is a weak base, which can reduce off-target effects

sometimes associated with more basic amines like piperidine.[1] Its presence is noted in

numerous approved drugs, highlighting its acceptance and utility in creating safe and effective

medicines.[1][7]

Safety and Handling
While a specific safety data sheet for 3-(4-Bromophenyl)morpholine is not widely available,

data from the closely related structural isomer, 4-(4-Bromophenyl)morpholine, provides a
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strong basis for handling precautions.[8][9] It should be treated as an irritant.

Hazard Class GHS Classification Precautionary Statements

Skin Irritation Category 2 (H315) P264, P280, P302+P352

Eye Irritation Category 2A (H319) P280, P305+P351+P338

Respiratory Irritation STOT SE 3 (H335) P261, P271, P304+P340

Source: Based on data for 4-(4-Bromophenyl)morpholine[8][9]

5.1 Personal Protective Equipment (PPE)

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

Eye Protection: Use safety glasses with side-shields or chemical goggles.

Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use an

N95-rated dust mask or higher.[9]

Skin and Body Protection: Wear a standard laboratory coat.

5.2 Handling and Storage

Avoid formation of dust and aerosols.[10]

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Keep away from oxidizing agents.

5.3 First Aid Measures

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

Skin Contact: Immediately wash off with soap and plenty of water.[10]

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.[10]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]

Conclusion
3-(4-Bromophenyl)morpholine is a high-value heterocyclic building block that offers a

powerful combination of a proven pharmacophore and a versatile synthetic handle. Its utility in

constructing complex molecules via robust cross-coupling chemistry makes it an essential tool

for researchers in drug discovery, agrochemicals, and material science. By understanding its

properties, synthesis, and applications, scientists can strategically leverage this compound to

accelerate the development of novel and impactful chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1378983#3-4-bromophenyl-morpholine-as-a-
heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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